molecular formula C14H28Cl2N4 B15164937 1,1'-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride CAS No. 349081-21-6

1,1'-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride

Cat. No.: B15164937
CAS No.: 349081-21-6
M. Wt: 323.3 g/mol
InChI Key: NPLHEOHRQVGEEN-UHFFFAOYSA-N
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Description

1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is a dicationic ionic liquid This compound is characterized by its unique structure, which includes two imidazolium rings connected by a hexane chain The dichloride counterions balance the positive charges on the imidazolium rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride typically involves the reaction of 1-methylimidazole with 1,6-dibromohexane. The reaction is carried out in acetonitrile at elevated temperatures (around 80°C) for about 10 hours . The resulting product is then purified to obtain the desired ionic liquid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also involve rigorous purification steps to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride can undergo various chemical reactions, including:

    Substitution Reactions: The imidazolium rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents would depend on the desired outcome.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides or alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Redox Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted imidazolium salts, while redox reactions could lead to the formation of different oxidation states of the compound.

Scientific Research Applications

1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride involves its ability to interact with various molecular targets. The imidazolium rings can form strong ionic interactions with negatively charged molecules, while the hexane linker provides flexibility and hydrophobic interactions. These properties enable the compound to act as an effective catalyst or binding agent in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is unique due to its specific combination of a hexane linker and methyl-substituted imidazolium rings. This structure provides a balance of hydrophobic and ionic interactions, making it versatile for various applications in catalysis, material science, and pharmaceuticals.

Properties

CAS No.

349081-21-6

Molecular Formula

C14H28Cl2N4

Molecular Weight

323.3 g/mol

IUPAC Name

3-methyl-1-[6-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)hexyl]-1,2-dihydroimidazol-1-ium;dichloride

InChI

InChI=1S/C14H26N4.2ClH/c1-15-9-11-17(13-15)7-5-3-4-6-8-18-12-10-16(2)14-18;;/h9-12H,3-8,13-14H2,1-2H3;2*1H

InChI Key

NPLHEOHRQVGEEN-UHFFFAOYSA-N

Canonical SMILES

CN1C[NH+](C=C1)CCCCCC[NH+]2CN(C=C2)C.[Cl-].[Cl-]

Origin of Product

United States

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